molecular formula C18H11Br2N B1311984 3,6-Dibromo-9-phenylcarbazole CAS No. 57103-20-5

3,6-Dibromo-9-phenylcarbazole

Cat. No.: B1311984
CAS No.: 57103-20-5
M. Wt: 401.1 g/mol
InChI Key: JBWRZTKHMKVFMQ-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-phenylcarbazole is a chemical compound with the empirical formula C18H11Br2N . It has a molecular weight of 401.09 . It is used in the manufacturing of OLED materials and also as an intermediate for pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbazole unit where the 3 and 6 positions are substituted with bromine atoms and the 9 position is substituted with a phenyl group . The SMILES string representation of the molecule is Brc1ccc2n(-c3ccccc3)c4ccc(Br)cc4c2c1 .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a density of 1.6±0.1 g/cm³ . Its boiling point is 505.3±43.0 °C at 760 mmHg . The compound has a molar refractivity of 94.4±0.5 cm³ . It has a polar surface area of 5 Ų and a molar volume of 244.2±7.0 cm³ .

Scientific Research Applications

Electrochemical and Spectral Characterizations

3,6-Dibromo-9-phenylcarbazole has been investigated for its electrochemical and spectral characteristics, highlighting its potential in materials science. Studies reveal that the oxidation process of 3,6-substituted carbazoles, such as this compound, is reversible and significantly influenced by the substituent groups. This property makes it a candidate for electrochemical applications, where its ability to undergo reversible oxidation can be harnessed in electronic devices. Additionally, the synthesized dimers of these compounds show identical spectral properties, suggesting applications in the development of new materials with specific optical properties (Chiu et al., 2012).

Photoluminescence and Electroactive Materials

Research into this compound derivatives has demonstrated their utility as electroactive materials for electrophosphorescent diodes. These derivatives exhibit high thermal stability and the ability to form glass, with glass transition temperatures ranging from 77 to 95°C. Their photoluminescence properties, characterized by distinct vibrational peaks, make them suitable for use in organic light-emitting diodes (OLEDs). The ability of these materials to host phosphorescent dyes in electroluminescent devices indicates their potential for developing high-efficiency lighting and display technologies (Keruckas et al., 2014).

Hole-Transporting Amorphous Materials

Novel starburst molecules based on this compound, including its methyl-substituted derivatives, have been synthesized and found to serve as effective hole-transporting amorphous materials. These materials exhibit glass transition temperatures above 105°C, showcasing their thermal stability and suitability for use in electronic devices. Their high hole drift mobility in amorphous films indicates their potential in improving the efficiency of OLEDs and other electronic devices by facilitating better charge carrier transport (Grigalevicius et al., 2002).

Electrochromic Applications

This compound and its derivatives have been explored for their applications in electrochromic devices. The synthesis of novel polymers and electrochromic films from these derivatives demonstrates their capability in undergoing color changes upon electrochemical oxidation. This property is particularly valuable in the development of smart windows, displays, and other applications where the material's color can be dynamically changed through electrical stimulation (Zhang et al., 2019).

Corrosion Inhibition

Beyond electronic and photonic applications, this compound has been identified as an effective corrosion inhibitor for mild steel in acidic conditions and against microbiologically influenced corrosion (MIC). The compound exhibits high inhibition efficiency, demonstrating its potential in protecting metals against corrosion in industrial and marine environments. This opens up new avenues for its application in coatings and additives for corrosion protection (Nwankwo et al., 2021).

Safety and Hazards

3,6-Dibromo-9-phenylcarbazole is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to GB-CLP Regulations UK SI 2019/720 and UK SI 2020/1567 . It is harmful if swallowed and causes serious eye damage . It may cause long-lasting harmful effects to aquatic life . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemical Analysis

Biochemical Properties

3,6-Dibromo-9-phenylcarbazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. These interactions can affect metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its biochemical activity and effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in biochemical processes .

Properties

IUPAC Name

3,6-dibromo-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br2N/c19-12-6-8-17-15(10-12)16-11-13(20)7-9-18(16)21(17)14-4-2-1-3-5-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWRZTKHMKVFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452374
Record name 3,6-Dibromo-9-phenylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57103-20-5
Record name 3,6-Dibromo-9-phenylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIBROMO-9-PHENYLCARBAZOLE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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